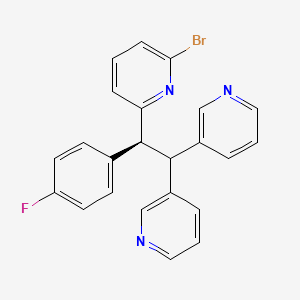![molecular formula C16H15ClO2 B13915499 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro substituent at the 2’ position of the biphenyl structure and a methylpropanoic acid group at the 2 position. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of 2-chlorobiphenyl: This can be achieved through the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the methylpropanoic acid group: This step involves the Friedel-Crafts acylation reaction where 2-chlorobiphenyl reacts with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents like nitro, amino, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, alkyl halides for alkylation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, amino derivatives, alkyl derivatives.
Applications De Recherche Scientifique
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorobiphenyl: A monochlorobiphenyl carrying a single chloro substituent at position 2.
2-chloro-1,1’-biphenyl: Another name for 2-chlorobiphenyl.
2-chlorodiphenyl: A synonym for 2-chlorobiphenyl.
Uniqueness
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is unique due to the presence of both the chloro substituent and the methylpropanoic acid group, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler biphenyl derivatives.
Propriétés
Formule moléculaire |
C16H15ClO2 |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
2-[4-(2-chlorophenyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
OMAOQBGOGHLNBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


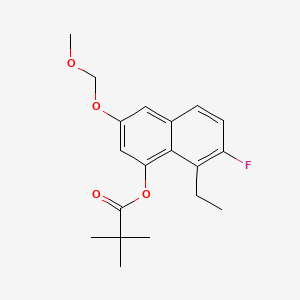
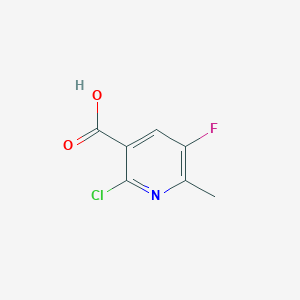
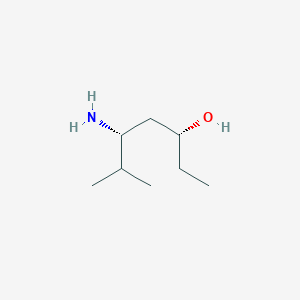
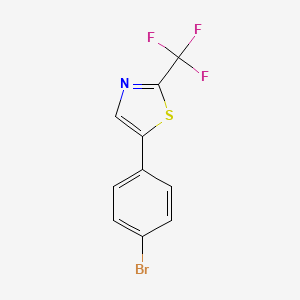
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
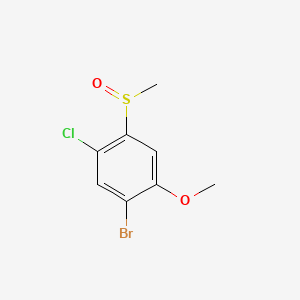
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
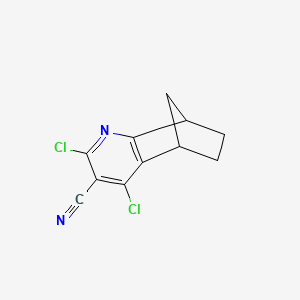
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
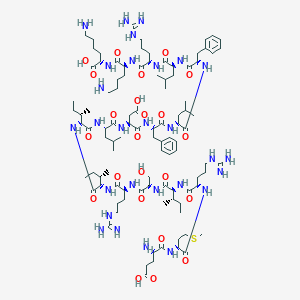
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
